molecular formula C16H15ClN2OS B4858271 5-CHLORO-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

5-CHLORO-2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B4858271
M. Wt: 318.8 g/mol
InChI Key: GATLHNXDNMCUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-chloro-1H-benzimidazole and 2-(3-methylphenoxy)ethyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: New compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester

Uniqueness

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chloro and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-3-2-4-13(9-11)20-7-8-21-16-18-14-6-5-12(17)10-15(14)19-16/h2-6,9-10H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLHNXDNMCUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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